Ethyl 1-(2-chlorophenyl)-6-oxo-4-((phenylsulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
Organic compounds like the one you mentioned typically consist of carbon atoms covalently bonded to hydrogen atoms, possibly with other elements such as oxygen, nitrogen, sulfur, phosphorus, etc. The structure of the compound often determines its properties and reactivity .
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, each requiring specific reagents and conditions. Common methods include functional group transformations, formation of carbon-carbon bonds, reduction, oxidation, etc .Molecular Structure Analysis
The molecular structure of an organic compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The reactivity of an organic compound is largely determined by its functional groups. Common reactions include substitution, addition, elimination, and rearrangement reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of an organic compound, such as melting point, boiling point, solubility, etc., can be influenced by factors like molecular size, polarity, and functional groups .Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of new quinazolines, which are structurally related to ethyl 1-(2-chlorophenyl)-6-oxo-4-((phenylsulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate, have shown potential as antimicrobial agents. These compounds were evaluated for their antibacterial and antifungal activities against various pathogens (Desai, Shihora, & Moradia, 2007).
Antimicrobial Activity
- Research on the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate highlighted its antimicrobial properties. The study focused on its crystal structure and molecular interactions, providing insights into its pharmacological importance (Achutha et al., 2017).
- Another study focused on synthesizing and evaluating the antimicrobial activity of novel ethyl thionicotinates and related heterocyclic compounds containing sulfonamide moieties. These compounds exhibited promising antibacterial properties (Gad-Elkareem & El-Adasy, 2010).
Novel Synthesis Methodologies
- The efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation was reported, highlighting a methodology that reduces reaction times and improves yield (Machado et al., 2011).
- Research on the transformations of enaminones to imidazolone derivatives through a simple one-pot synthesis method presented a new approach to creating structurally complex molecules, potentially opening new avenues for the development of pharmaceuticals and natural product synthesis (Bezenšek et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 4-(benzenesulfonyloxy)-1-(2-chlorophenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O6S/c1-2-27-19(24)18-16(28-29(25,26)13-8-4-3-5-9-13)12-17(23)22(21-18)15-11-7-6-10-14(15)20/h3-12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYQTKJSJUIWJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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